REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+:8]([C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)([O-])=O>O>[CH:6]1[C:7]2[C:2](=[N:1][C:12]3[C:11]([N:8]=2)=[CH:16][CH:15]=[CH:14][CH:13]=3)[CH:3]=[CH:4][CH:5]=1
|
Name
|
TMA(OH)
|
Quantity
|
86.24 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
102.8 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
107.8 gm of calcined and protonated ZSM-5 was added
|
Type
|
CUSTOM
|
Details
|
to form a slurry that
|
Type
|
ADDITION
|
Details
|
was mixed vigorously at 40° C. for 3 hours and 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The ion-exchanged material was filtered
|
Type
|
ADDITION
|
Details
|
was added to the cake
|
Type
|
CUSTOM
|
Details
|
The resulting slurry was transferred to a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
was controlled at 40° C.
|
Type
|
CUSTOM
|
Details
|
the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
was equipped with a vacuum pump
|
Type
|
CUSTOM
|
Details
|
nore than 80° C
|
Type
|
CUSTOM
|
Details
|
is 40° C.
|
Type
|
CUSTOM
|
Details
|
was controlled at 13 mm Hg at 40° C
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
CUSTOM
|
Details
|
The resulting material produced a thick paste that
|
Type
|
CUSTOM
|
Details
|
to further dry at about 35° C. for 15 hours in a vacuum desiccator
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
very easy to grind
|
Type
|
CUSTOM
|
Details
|
The coupling reaction test, which
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |